Potency Against EGFR del19/T790M/C797S
EGFR-IN-48 inhibits the EGFR del19/T790M/C797S triple mutant kinase with an IC50 of 0.193 nM [1]. In cross-study comparison, this potency is approximately 10-fold greater than that of HCD3514 (IC50 = 2.0 nM) [3] and approximately 9-fold greater than that of BBT-176 (IC50 = 1.79 nM) [2]. The biochemical assay conditions for EGFR-IN-48 were not explicitly detailed in the vendor datasheet, but the data demonstrate a significant quantitative advantage in intrinsic target engagement.
(vs. HCD3514 2.0 nM; BBT-176 1.79 nM)
| Evidence Dimension | Biochemical IC50 against EGFR del19/T790M/C797S |
|---|---|
| Target Compound Data | 0.193 nM |
| Comparator Or Baseline | HCD3514: 2.0 nM; BBT-176: 1.79 nM |
| Quantified Difference | EGFR-IN-48 is ~10.4-fold more potent than HCD3514 and ~9.3-fold more potent than BBT-176 |
| Conditions | Kinase inhibition assay; specific assay conditions not detailed for EGFR-IN-48 |
Why This Matters
Higher intrinsic biochemical potency may translate to lower required doses and a wider therapeutic window in preclinical efficacy studies.
- [1] MedChemExpress. EGFR-IN-48 Product Datasheet. CAS No.: 2882851-77-4. Accessed 2026. View Source
- [2] Lim SM, Fujino T, Kim C, et al. BBT-176, a Novel Fourth-Generation Tyrosine Kinase Inhibitor for Osimertinib-Resistant EGFR Mutations in Non–Small Cell Lung Cancer. Clin Cancer Res. 2023;29(16):3004-3016. View Source
- [3] Lai M, Tao Z, Chen H, et al. Discovery of HCD3514 as a potent EGFR inhibitor against C797S mutation in vitro and in vivo. J Cancer. 2023;14:152-162. View Source
